molecular formula C12H16F3NO4S B3115613 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate CAS No. 2102412-91-7

3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate

Cat. No.: B3115613
CAS No.: 2102412-91-7
M. Wt: 327.32
InChI Key: WCGIDFZKFVUNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C₁₂H₁₆F₃NO₄S and a molecular weight of 327.32 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further linked to a methylbenzenesulfonate group. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate typically involves the reaction of morpholine with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as NMR, HPLC, and LC-MS to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to introduce trifluoromethyl groups into target compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It may also be investigated for its potential therapeutic applications, including drug development and medicinal chemistry .

Industry: The compound finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable in the design and synthesis of new materials and products .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate involves its interaction with molecular targets through its trifluoromethyl and morpholine groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
  • 3-(Trifluoromethyl)morpholine 4-chlorobenzenesulfonate
  • 3-(Trifluoromethyl)morpholine 4-nitrobenzenesulfonate

Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;3-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-10-2-1-9-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIDFZKFVUNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
Reactant of Route 2
3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
Reactant of Route 3
3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
Reactant of Route 4
3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
Reactant of Route 5
3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
Reactant of Route 6
3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.